1-(1,5-Naphthyridin-4-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(1,5-naphthyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-4-6-11-9-3-2-5-12-10(8)9/h2-6H,1H3 |
InChI Key |
BMIIYJKTBRGKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=NC=C1)C=CC=N2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 1,5 Naphthyridin 4 Yl Ethanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 1-(1,5-naphthyridin-4-yl)ethanone derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons of the naphthyridine ring system and any substituents can be observed. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the naphthyridine core. For instance, the protons on the naphthyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the nitrogen atoms. The methyl protons of the ethanone (B97240) group usually appear as a singlet in the upfield region (δ 2.5-3.0 ppm). chegg.com
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|---|
| 1-(4'-methyl-biphenyl-4-yl)ethanone | CDCl₃ | Aromatic H | 7.20-8.10 | m | - |
| CH₃ (ethanone) | 2.65 | s | - | ||
| CH₃ (biphenyl) | 2.42 | s | - | ||
| 1-([1,1'-biphenyl]-4-yl)ethanone | CDCl₃ | Aromatic H | 7.40-8.04 | m | 8.0 |
| CH₃ | 2.64 | s | - |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In this compound derivatives, the carbonyl carbon of the ethanone group is typically found at a characteristic downfield chemical shift (around δ 197-200 ppm). rsc.org The carbon atoms of the naphthyridine ring appear in the aromatic region (δ 120-160 ppm), with their precise shifts dependent on the substitution pattern. chemicalbook.com The methyl carbon of the ethanone group is observed in the upfield region (around δ 26 ppm). rsc.org
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1-(4'-nitro-biphenyl-4-yl)-ethanone | CDCl₃ | C=O | 197.3 |
| Aromatic C | 112.3-142.4 | ||
| CH₃ | 26.3 | ||
| 1,4-Naphthoquinone | CDCl₃ | C=O | 184.80 |
| Aromatic C | 126.29-138.58 |
Data compiled from various sources. rsc.orgchemicalbook.com
Two-Dimensional NMR Techniques: COSY, NOESY, HMQC, and HMBC in Naphthyridine Structural Resolution
Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures and confirming the assignments made from 1D spectra. nih.govbas.bg
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the naphthyridine ring and any aliphatic chains. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate that the correlated protons are coupled to each other, typically through two or three bonds. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining the stereochemistry and conformation of the molecule. researchgate.net Cross-peaks indicate that the protons are spatially close, usually within 5 Å. bas.bg
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is a powerful tool for assigning carbon signals based on the known proton assignments. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically two to four bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethanone group to the correct position on the naphthyridine ring. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govnist.gov This level of precision is essential for verifying the identity of newly synthesized this compound derivatives and for identifying any potential impurities. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FTIR Spectroscopy : The FTIR spectrum of this compound derivatives will show characteristic absorption bands corresponding to the various vibrational modes of the molecule. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ethanone group, typically in the range of 1680-1700 cm⁻¹. The C-N stretching vibrations of the naphthyridine ring and the C-H stretching and bending vibrations of the aromatic and methyl groups will also be present. mu-varna.bg
Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. The vibrational modes that are strong in the Raman spectrum are often weak or absent in the FTIR spectrum, and vice versa. For this compound derivatives, the symmetric vibrations of the aromatic ring are often prominent in the Raman spectrum. nih.gov
Table 3: Key Vibrational Frequencies for this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (ketone) | Stretching | 1680 - 1700 |
| C=N (aromatic) | Stretching | 1500 - 1650 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2960 |
Data compiled from various sources. mu-varna.bgnih.gov
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. upi.edu The UV-Vis spectrum of this compound derivatives is characterized by absorption bands corresponding to π→π* and n→π* transitions within the conjugated naphthyridine ring system and the carbonyl group. researchgate.netnih.gov The position of the maximum absorption (λmax) and the molar absorptivity (ε) are dependent on the specific substitution pattern and the solvent used. researchgate.net These spectra are useful for confirming the presence of the chromophoric system and can be used for quantitative analysis. mu-varna.bg
Table 4: Representative UV-Vis Spectral Data for Naphthyridine and Related Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Bexarotene hydrazone | Methanol | 202, 252 | - |
| Ru(II) polypyridyl-imidazole complex | Acetonitrile | 423, 468 | - |
Data compiled from various sources. mu-varna.bgresearchgate.net
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby offering a definitive structural proof that complements the data obtained from spectroscopic methods. For 1,5-naphthyridine (B1222797) derivatives, X-ray crystallography has been instrumental in confirming molecular geometries, elucidating substituent orientations, and understanding the packing of molecules within the crystal lattice. acadpubl.eu
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By analyzing the intensities and positions of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal can be determined, leading to a detailed molecular structure.
In the study of 1,5-naphthyridine derivatives, single-crystal X-ray diffraction analysis has been successfully employed to characterize a variety of compounds. For instance, the crystal structures of several metal complexes of 1,5-naphthyridine have been elucidated, revealing how the naphthyridine ring coordinates to metal ions. researchgate.netnih.gov In one such study, new polynuclear silver(I) complexes with 1,5-naphthyridine were synthesized and their crystal structures were determined by single-crystal X-ray diffraction analysis. researchgate.net Similarly, the structure of a chromium(III) complex with 1,5-naphthyridine was confirmed using this technique. researchgate.netnih.gov
Furthermore, the X-ray crystal structure of a potent and selective inhibitor of the transforming growth factor-beta type I receptor, a 1,5-naphthyridine derivative, was determined in complex with its target protein. This analysis confirmed the binding mode that had been proposed from docking studies, highlighting the crucial role of X-ray crystallography in structure-based drug design. nih.gov
The data obtained from X-ray crystallographic studies are typically presented in a standardized format, including key parameters that describe the crystal's unit cell and symmetry.
Table 1: Representative Crystallographic Data for 1,5-Naphthyridine Derivatives
| Parameter | Description | Example Value Range for Naphthyridine Derivatives |
| Crystal System | The classification of crystals based on their axial systems. | Monoclinic, Orthorhombic |
| Space Group | The group of symmetry operations that describe the crystal's symmetry. | P2₁/c, Pbca |
| a (Å) | The length of the 'a' axis of the unit cell. | 10 - 20 |
| b (Å) | The length of the 'b' axis of the unit cell. | 15 - 30 |
| c (Å) | The length of the 'c' axis of the unit cell. | 15 - 30 |
| α (°) | The angle between the 'b' and 'c' axes. | 90 |
| β (°) | The angle between the 'a' and 'c' axes. | 90 - 115 |
| γ (°) | The angle between the 'a' and 'b' axes. | 90 |
| V (ų) | The volume of the unit cell. | 2000 - 6000 |
| Z | The number of molecules in the unit cell. | 2, 4, 8 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.10 |
Note: The values presented in this table are illustrative and represent typical ranges observed for various naphthyridine derivatives as found in crystallographic literature. Specific values are unique to each individual crystal structure.
The detailed structural insights gained from X-ray crystallography are invaluable for understanding the structure-activity relationships of 1,5-naphthyridine derivatives. The precise knowledge of the solid-state conformation allows for a more accurate interpretation of spectroscopic data and provides a solid foundation for computational modeling and the rational design of new compounds with desired properties.
Computational and Theoretical Studies on 1 1,5 Naphthyridin 4 Yl Ethanone
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries to spectroscopic parameters. nih.govresearchgate.net
The first step in a computational study is typically to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-(1,5-naphthyridin-4-yl)ethanone, this involves calculating key bond lengths, bond angles, and dihedral angles.
Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The primary conformational flexibility in this compound arises from the rotation of the acetyl group (C-C(O)CH₃) relative to the planar naphthyridine ring. DFT calculations can map the potential energy as a function of this rotation's dihedral angle, identifying the lowest energy (most stable) conformer and the energy barriers to rotation. The planarity of the system is a key point of interest, as conjugation between the acetyl group and the aromatic ring system would favor a coplanar arrangement.
Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations Note: This table contains hypothetical data representative of what a DFT analysis would yield, as specific computational studies on this exact molecule are not publicly available.
| Parameter | Atom Connection | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | 1.22 | |
| C-C (ring-acetyl) | 1.50 | |
| C-N (in pyridine (B92270) ring) | 1.34 | |
| C-C (in pyridine ring) | 1.39 | |
| C-C (ring fusion) | 1.41 | |
| **Bond Angles (°) ** | ||
| C(ring)-C-O | 121.0 | |
| C(ring)-C-C(H₃) | 119.0 | |
| C-N-C | 117.5 | |
| Dihedral Angle (°) | ||
| C(ring)-C(ring)-C-O | 0.5 or 180.0 |
Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. DFT calculations provide detailed information about the distribution of electrons. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular charge transfer, and the nature of chemical bonds. researchgate.netnih.gov For this compound, NBO analysis would likely show significant negative charges on the nitrogen atoms and the carbonyl oxygen atom, identifying them as potential sites for electrophilic attack or coordination to metal ions. semanticscholar.org These calculations reveal the delocalization of electron density between the naphthyridine ring and the acetyl substituent.
Table 2: Representative Predicted Electronic Properties for this compound Note: This table contains hypothetical data representative of what a DFT/NBO analysis would yield.
| Property | Predicted Value/Description |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| NBO Atomic Charges | |
| N1 | -0.65 e |
| N5 | -0.68 e |
| O (carbonyl) | -0.55 e |
| C (carbonyl) | +0.45 e |
| Dipole Moment | ~3.5 Debye |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated values, when compared to a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra to aid in peak assignment.
IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum shows the position and intensity of vibrational modes, such as C=O stretching, C-N stretching, and C-H bending. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. semanticscholar.org These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum, predicting the λ(max) values corresponding to π→π* and n→π* transitions within the aromatic system. researchgate.net
Table 3: Representative Predicted vs. Experimental Spectroscopic Data Note: This table illustrates the type of correlative data generated, not specific experimental results.
| Spectrum | Parameter | Predicted Value | Experimental Value |
| ¹³C NMR | C=O Shift (ppm) | 198.5 | 199.2 |
| C4-Naphthyridine (ppm) | 145.0 | 145.8 | |
| IR | C=O Stretch (cm⁻¹) | 1705 (scaled) | 1698 |
| C-N Stretch (cm⁻¹) | 1340 (scaled) | 1335 | |
| UV-Vis | λ(max) 1 (nm) | 285 | 290 |
| λ(max) 2 (nm) | 320 | 325 |
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations explore the behavior of molecules over time and their interactions with other molecules, which is particularly relevant for understanding their biological potential.
Naphthyridine derivatives are known to exhibit a range of biological activities, often by interacting with protein targets like kinases or DNA-related enzymes. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (like a naphthyridine derivative) to a protein target. nih.govresearchgate.net
For derivatives of the 1,5-naphthyridine (B1222797) scaffold, docking studies can identify key interactions within the protein's active site. These often include:
Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring and the carbonyl oxygen of the acetyl group are potential hydrogen bond acceptors, capable of interacting with donor residues like lysine (B10760008) or arginine in a protein active site. nih.gov
π-π Stacking: The planar aromatic naphthyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The methyl group and parts of the aromatic ring system can form favorable hydrophobic interactions with nonpolar residues.
These modeling studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of new, more potent inhibitors. nih.govnih.gov
While quantum calculations identify stable conformers, molecular dynamics (MD) simulations provide a dynamic view of the molecule's flexibility. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time, revealing the accessible conformational landscapes. For the naphthyridine scaffold, MD simulations can show how the ring system itself and its substituents fluctuate. This flexibility can be crucial for the "induced fit" mechanism of ligand binding, where both the ligand and the protein may undergo conformational changes to achieve optimal binding. Understanding the inherent flexibility and preferred shapes of the naphthyridine scaffold helps in designing molecules that are pre-organized for binding, potentially increasing their affinity and specificity for a biological target.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org These models are fundamental in medicinal chemistry for designing and optimizing lead compounds, predicting the activity of novel molecules, and understanding the structural features that govern their biological effects. longdom.orgnih.gov For naphthyridine derivatives, including this compound, QSAR studies provide critical insights into the structural requirements for their desired biological functions, such as anticancer, antimicrobial, or antiviral activities. nih.govtbzmed.ac.irresearchgate.net The general form of a QSAR model can be represented as:
Activity = f (Molecular Descriptors) + error wikipedia.org
These models work by first summarizing the relationship between chemical structures and biological activity within a dataset of known chemicals and then using that relationship to predict the activities of new, untested compounds. wikipedia.org
Correlation of Molecular Descriptors with Mechanistic Biological Activities
The foundation of any QSAR model is the correlation of molecular descriptors with the biological activity of a set of compounds. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. ijnrd.org The biological activity is typically expressed quantitatively, for instance, as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which is often converted to a logarithmic scale (e.g., pIC50) for QSAR analysis. nih.gov
In studies of naphthyridine derivatives, various molecular descriptors have been shown to correlate with their biological activities. For example, in a study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II, a four-parameter QSAR model was developed using molecular connectivity indices. acs.orgnih.gov This model demonstrated that the position, size, and polarity of substituents on the naphthyridine ring are the primary factors controlling their inhibitory activity. acs.orgnih.gov
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship. These methods calculate steric and electrostatic fields around the molecules and correlate them with biological activity. For a series of cytotoxic naphthyridine derivatives, 3D-QSAR models revealed the importance of specific structural features. nih.gov The contour maps generated from these analyses suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were crucial for cytotoxicity against several human cancer cell lines. nih.gov The presence of the C-4 carbonyl group is a key feature of this compound, suggesting that these findings are highly relevant to its potential biological activity.
The table below summarizes key molecular descriptors and their correlation with the biological activities of naphthyridine derivatives, based on various research findings.
| Descriptor Type | Specific Descriptor Examples | Correlated Biological Activity | Key Findings |
| Topological | Molecular Connectivity Indices | Photosystem II Inhibition | The position, size, and polarity of substituents are dominant factors for activity. acs.orgnih.gov |
| Electronic | Electrostatic Fields (CoMFA/CoMSIA) | Cytotoxicity (Anticancer) | Electropositive potential is favored at certain positions, indicating the importance of electron-donating or withdrawing groups for activity. nih.gov |
| Steric | Steric Fields (CoMFA/CoMSIA) | Cytotoxicity (Anticancer) | Bulkier substituents are either favored or disfavored in specific regions around the scaffold, guiding the design of more potent analogs. nih.gov |
| Physicochemical | Hydrogen Count | Neuraminidase Inhibition | An increase in the number of hydrogen atoms was correlated with increased inhibitory activity in a model for thiazolidine (B150603) inhibitors. nih.gov |
Development of Predictive Models for Naphthyridine Analog Design
A primary goal of QSAR is to develop robust and validated models that can accurately predict the biological activity of novel compounds before their synthesis. nih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. The development of such models involves several key steps, including dataset selection, descriptor calculation, model generation using statistical methods like Partial Least Squares (PLS), and rigorous validation. nih.govnih.gov
The predictive power of a QSAR model is assessed using various statistical parameters. A high squared correlation coefficient (r²) indicates a good fit of the model to the training data, while the leave-one-out cross-validated correlation coefficient (q²) assesses the model's internal predictive ability. nih.govnih.gov Crucially, the model's ability to predict the activity of compounds not used in its development (the test set) is measured by the predictive r² (r²pred). nih.govnih.gov A high r²pred value (typically > 0.6) is a strong indicator of a truly predictive model. nih.gov
For naphthyridine derivatives, several predictive QSAR models have been successfully developed. In a study on cytotoxic naphthyridines, highly predictive 3D-QSAR models were established for different cancer cell lines, as indicated by their strong statistical parameters. nih.gov
The table below presents the statistical validation parameters for predictive CoMSIA models developed for naphthyridine derivatives against various cancer cell lines.
| Cell Line | q² (Internal Prediction) | r² (Model Fit) | r²pred (External Prediction) | Significance |
| HeLa (Cervical Cancer) | 0.857 | 0.984 | 0.966 | Excellent predictive ability for cytotoxic activity. nih.gov |
| HL-60 (Leukemia) | 0.777 | 0.937 | 0.913 | Strong predictive power for antileukemic effects. nih.gov |
| PC-3 (Prostate Cancer) | 0.702 | 0.983 | 0.974 | Robust model for predicting activity against prostate cancer. nih.gov |
These validated models, particularly the 3D-QSAR contour maps, serve as a guide for designing new analogs of this compound. nih.gov For instance, if a model's contour map indicates that a bulky, electropositive group at a specific position on the naphthyridine ring enhances activity, medicinal chemists can synthesize new derivatives incorporating these features. This rational, model-driven approach is more efficient than traditional trial-and-error methods in the search for more potent and selective therapeutic agents. youtube.com
Mechanistic Investigations of Biological Activities of 1 1,5 Naphthyridin 4 Yl Ethanone and Its Analogs
Mechanistic Studies of Anti-Infective Potential
The anti-infective capabilities of 1-(1,5-naphthyridin-4-yl)ethanone analogs are attributed to their interference with essential microbial processes, ranging from DNA replication in bacteria to critical survival pathways in parasites.
Inhibition of DNA Gyrase and Topoisomerase IV in Microbial Pathogens
Naphthyridine derivatives have long been recognized for their antibacterial properties, primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is essential for decatenating newly replicated chromosomes. nih.govnih.gov
Analogs of this compound, particularly those belonging to the novel bacterial topoisomerase inhibitor (NBTI) class, have demonstrated potent, dual-target inhibition of both DNA gyrase and topoisomerase IV. nih.gov For instance, tricyclic NBTIs with a 1,5-naphthyridine (B1222797) core have shown significant inhibitory activity. nih.gov The mechanism of these inhibitors involves binding to a site on the enzyme-DNA complex that is distinct from that of fluoroquinolones, a classic group of topoisomerase inhibitors. This alternative binding site means there is no cross-resistance with quinolone-resistant bacterial strains. nih.gov The inhibition of these essential enzymes ultimately leads to a cessation of DNA replication and cell division, resulting in bacterial cell death.
A study on 1,4-dihydro nih.govfrontiersin.orgnaphthyridine derivatives, close isomers of the 1,5-naphthyridine series, identified compounds with potent inhibitory effects against E. coli DNA gyrase. bioworld.com Docking studies of these analogs have further elucidated the strong interactions between the naphthyridine scaffold and the DNA gyrase enzyme. bioworld.com
| Compound Class | Target Enzymes | Mechanism of Action | Key Findings |
|---|---|---|---|
| Tricyclic 1,5-Naphthyridine NBTIs | DNA Gyrase, Topoisomerase IV | Dual inhibition of enzyme activity | Potent activity against both enzymes with no cross-resistance to fluoroquinolones. nih.gov |
| 1,4-dihydro nih.govfrontiersin.orgnaphthyridine derivatives | E. coli DNA Gyrase | Inhibition of enzyme supercoiling activity | Demonstrated strong interaction with the enzyme in docking studies. bioworld.com |
Modulation of Cellular Pathways in Parasitic Infections, e.g., Plasmodium falciparum PI4K and Hemozoin Formation
In the context of parasitic diseases such as malaria, analogs of this compound have emerged as promising therapeutic agents. Specifically, 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov
Initial studies highlighted the role of these compounds as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). nih.gov PfPI4K is a critical enzyme for the parasite's development and survival within the host. However, further structure-activity relationship (SAR) studies revealed a dual mechanism of action for certain 1,5-naphthyridine derivatives. nih.gov The introduction of basic groups at the 8-position of the naphthyridine core led to compounds that not only retained their PfPI4K inhibitory activity but also gained the ability to inhibit hemozoin formation. nih.gov
Hemozoin formation is a vital detoxification process for the parasite, which digests large quantities of host hemoglobin within its food vacuole. The released heme is toxic to the parasite and is neutralized by its polymerization into an insoluble crystalline form called hemozoin. By inhibiting this process, the 1,5-naphthyridine analogs cause a buildup of toxic heme, leading to parasite death. nih.gov A key advantage of these dual-target inhibitors is their activity against drug-resistant strains of P. falciparum. nih.gov
| Compound Class | Parasite | Primary Targets | Mechanism of Action | Significance |
|---|---|---|---|---|
| 2,8-disubstituted-1,5-naphthyridines | Plasmodium falciparum | PfPI4K, Hemozoin Formation | Dual inhibition of a key signaling kinase and a crucial detoxification pathway. nih.gov | Effective against drug-resistant parasite strains. nih.gov |
Mechanistic Studies of Anticancer Activities in In Vitro Cellular Models
The anticancer potential of this compound and its analogs is supported by their ability to interfere with fundamental processes of cancer cell growth and proliferation, including cell division and critical signaling pathways.
Inhibition of Tubulin Polymerization and Cell Cycle Perturbations
A significant mechanism underlying the anticancer activity of some naphthyridine analogs is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.
Research on 2-phenyl-1,8-naphthyridin-4-ones, close isomers of the 1,5-naphthyridine series, has demonstrated their potent ability to inhibit tubulin polymerization. nih.gov A strong correlation was observed between their cytotoxic effects and their ability to inhibit tubulin assembly. nih.gov These compounds were found to be nearly as potent as well-known natural antimitotic agents like colchicine (B1669291) and podophyllotoxin. nih.gov Further studies have indicated that these naphthyridine derivatives likely act by binding to the colchicine binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle and causing cell cycle arrest at the G2/M phase. nih.govbioworld.com
| Compound Class | Molecular Target | Cellular Effect | Mechanism |
|---|---|---|---|
| 2-phenyl-1,8-naphthyridin-4-ones | Tubulin | G2/M phase cell cycle arrest, Apoptosis | Inhibition of tubulin polymerization, likely through the colchicine binding site. nih.govbioworld.com |
Modulation of Key Signaling Pathways, e.g., Mammalian Target of Rapamycin (mTOR) Inhibition
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Analogs of this compound have been developed as potent inhibitors of mTOR. A notable example is the tricyclic benzonaphthyridinone inhibitor, Torin1. This compound was developed from a quinoline (B57606) starting point identified in a biochemical mTOR assay.
Torin1 exhibits potent inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). It has demonstrated high selectivity for mTOR over other kinases, including PI3K. The inhibition of mTORC1 and mTORC2 by Torin1 effectively blocks downstream signaling pathways that are crucial for cancer cell growth and proliferation.
Mechanistic Insights into Protein Kinase Inhibition, e.g., Epidermal Growth Factor Receptor (EGFR), SYK, and ALK5
The 1,5-naphthyridine scaffold has proven to be a versatile platform for the development of inhibitors targeting various protein kinases implicated in cancer.
ALK5 Inhibition: Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov ALK5 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, and its dysregulation is associated with cancer progression. The identified 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives have demonstrated low nanomolar inhibitory concentrations against ALK5 autophosphorylation. nih.gov X-ray crystallography has confirmed that these compounds bind to the ATP-binding site of ALK5. nih.gov
SYK Inhibition: While research has focused more on the 1,6-naphthyridine (B1220473) scaffold, it has been shown to be a potent inhibitor of Spleen Tyrosine Kinase (SYK). bioworld.com SYK is a non-receptor tyrosine kinase that is a key component of signal transduction in hematopoietic cells and is implicated in B-cell malignancies. The structure-activity relationship studies of 5,7-disubstituted nih.govkaist.ac.krnaphthyridines have revealed the importance of specific substitutions for potent SYK inhibition. bioworld.com
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and various heterocyclic scaffolds have been explored for its inhibition. While direct evidence for potent inhibition of EGFR by this compound itself is limited, the broader class of naphthyridines and related quinazolines are known to be effective EGFR inhibitors. monash.edu For instance, certain 4-anilino nih.govmdpi.com and nih.govfrontiersin.org naphthyridine-3-carbonitriles have been synthesized and evaluated as EGFR kinase inhibitors. These findings suggest that with appropriate structural modifications, the 1,5-naphthyridine core could also be optimized to target EGFR effectively.
| Target Kinase | Naphthyridine Scaffold | Key Findings |
|---|---|---|
| ALK5 (TGF-β Type I Receptor) | 1,5-Naphthyridine | Potent and selective inhibitors identified with nanomolar IC50 values. nih.gov |
| SYK (Spleen Tyrosine Kinase) | 1,6-Naphthyridine | Novel inhibitors discovered with detailed structure-activity relationships established. bioworld.com |
| EGFR (Epidermal Growth Factor Receptor) | 1,7- and 1,8-Naphthyridine (B1210474) | Analogs have been synthesized and shown to possess EGFR kinase inhibitory activity. |
Investigations of DNA Intercalation and Binding Affinity to Nucleic Acids
The planar structure of the naphthyridine core is a key feature that enables these compounds and their analogs to interact with DNA, primarily through intercalation. This mode of binding involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. Evidence for this interaction comes from various biophysical studies.
For instance, studies on thieno[2,3-b]-1,8-naphthyridine analogs have demonstrated classic signs of DNA intercalation. nih.gov Upon interaction with calf thymus DNA (ct-DNA), these compounds exhibit a bathochromic (redshift) and hypochromic (decreased intensity) shift in their UV-Vis absorption spectra. nih.gov These spectral changes are indicative of a close association between the compound and the DNA base pairs. Further evidence includes an observed increase in the viscosity of DNA solutions and a significant elevation of the DNA's melting temperature (Tm), by as much as 4°C, which points to the stabilization of the DNA duplex by the intercalated molecule. nih.gov The binding constant (Kb) for one such analog, thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid, was determined to be 2.1 x 10(6) M(-1), indicating a strong binding affinity. nih.gov
Similarly, other related heterocyclic systems, such as 1,8-naphthalimides, which share structural similarities with naphthyridines, are well-documented DNA intercalators. mdpi.com These compounds have been shown to inhibit topoisomerase-II, an enzyme crucial for managing DNA topology, a common mechanism for intercalating anticancer agents. mdpi.comtandfonline.com Docking studies with benzo[b] nih.govnih.govnaphthyridine derivatives suggest a preference for binding to the AT-rich regions of the DNA double strand. nih.gov Some platinum-based complexes incorporating aromatic functionality, like phenanthriplatin, also show a two-step binding process involving initial, rapid intercalation followed by slower covalent bond formation with the DNA. nih.gov
Mechanistic Studies of Other Biological Activities
Monoamine Oxidase (MAO) Inhibition Mechanisms
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. wikipedia.org Inhibition of these enzymes increases the availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs. nih.gov
While direct studies on this compound are limited, research into analogous structures provides insight into potential MAO-inhibiting mechanisms. For example, novel benzo[b] nih.govnih.govnaphthyridine derivatives have been identified as MAO-B inhibitors with potencies in the low micromolar range. mdpi.com The most potent of these, the 1-(2-(4-fluorophenyl)ethynyl) analog, exhibited an IC50 value of 1.35 μM, which is comparable to the known MAO-B inhibitor pargyline. mdpi.com
The mechanism of inhibition by these types of compounds is often competitive and reversible. nih.gov This means the inhibitor competes with the natural substrate (the monoamine) for the active site of the enzyme. The binding is non-covalent, and the enzyme's activity can be restored once the inhibitor is cleared. MAO enzymes contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is central to their catalytic activity. The process of amine oxidation can occur through different proposed mechanisms, including a single electron transfer or a hydride transfer mechanism. nih.gov The specific isoform selectivity (MAO-A vs. MAO-B) is determined by structural differences in the substrate-binding sites of the enzymes. nih.gov
Receptor Agonism/Antagonism Mechanisms, e.g., Adenosine (B11128) Receptors, Adrenoceptors, CB2 Receptors
Adenosine Receptors
Adenosine receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating cardiovascular, neurological, and inflammatory processes. ontosight.ainih.gov Their activation initiates intracellular signaling cascades that are dependent on the receptor subtype and the specific G protein they are coupled to. nih.gov
A1 and A3 Receptors: These subtypes typically couple to inhibitory G proteins (Gi/o). nih.gov Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govresearchgate.net This reduction in cAMP decreases the activity of protein kinase A (PKA). nih.gov A1/A3 receptor activation can also modulate ion channels, for instance, by inhibiting Ca2+ channels and activating K+ channels, which can lead to cellular hyperpolarization and reduced excitability. ontosight.ai
A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gs). nih.gov Agonist binding activates adenylyl cyclase, resulting in an increase in cAMP production and subsequent activation of PKA. nih.govresearchgate.net This pathway can then phosphorylate various downstream targets to modulate cellular function. researchgate.net
Adrenoceptors
Alpha-adrenergic receptors (α-adrenoceptors) are another class of GPCRs that respond to the catecholamines epinephrine (B1671497) and norepinephrine. qiagen.com They are divided into two main types, α1 and α2, which have opposing downstream effects. nih.gov
α1-Adrenoceptors: These receptors are coupled to Gq proteins. nih.govyoutube.com Activation by an agonist triggers the Gq protein to activate phospholipase C (PLC). nih.gov PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govqiagen.com IP3 diffuses through the cytoplasm to release Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC). nih.gov The resulting increase in intracellular calcium is a primary driver of smooth muscle contraction. youtube.com
α2-Adrenoceptors: These receptors are coupled to Gi proteins, similar to A1/A3 adenosine receptors. nih.gov Their activation inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced PKA activity. nih.gov This pathway generally results in inhibitory effects, such as the reduction of neurotransmitter release from nerve terminals. nih.gov
CB2 Receptors
The cannabinoid receptor 2 (CB2) is a GPCR predominantly expressed in immune cells, and its activation is strongly linked to immunomodulatory and anti-inflammatory effects. nih.govyoutube.com Like α2-adrenoceptors, the CB2 receptor is primarily coupled to Gi proteins. nih.gov
Upon activation by an agonist, the CB2 receptor inhibits adenylyl cyclase, reducing cAMP production and PKA activity. nih.gov However, CB2 signaling is complex and can also involve other pathways, such as the mitogen-activated protein (MAP) kinase cascade. nih.gov The net effect of CB2 agonism is typically a dampening of the immune response, making it a therapeutic target for inflammatory conditions and neuroinflammation without the psychoactive effects associated with the CB1 receptor. nih.govyoutube.com
Immunomodulatory Action Mechanisms
The immunomodulatory activities of naphthyridine analogs and related compounds are often mediated through specific receptor interactions or by influencing inflammatory signaling pathways.
A primary mechanism for immunomodulation is through the activation of the CB2 cannabinoid receptor. nih.gov As CB2 receptors are found mainly on immune cells, their engagement by agonist compounds can directly influence immune function. nih.gov Activation of CB2 receptors has been shown to suppress inflammatory responses. nih.gov This can occur through the inhibition of adenylate cyclase, which leads to a decrease in cAMP and subsequent downstream signaling events that regulate immune cell activity. nih.govnih.gov For example, CB2 activation has been linked to the downregulation of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and the promotion of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.govacs.org This shift in cytokine balance helps to resolve inflammation.
Structure Activity Relationship Sar Exploration of 1 1,5 Naphthyridin 4 Yl Ethanone Derivatives
Systematic Investigation of Substituent Effects on Mechanistic Biological Activity Profiles
Systematic investigations into how different substituents on the 1,5-naphthyridine (B1222797) core influence biological activity have yielded significant findings. The nature, size, and electronic properties of these substituents can dramatically alter the compound's interaction with biological targets.
For instance, in the pursuit of novel antileishmanial agents, a series of substituted 1,5-naphthyridine derivatives were synthesized and evaluated. nih.gov The study revealed that specific substitutions on the naphthyridine ring were crucial for their activity against Leishmania infantum. One particular derivative, compound 22 , which featured specific substitutions, demonstrated an IC₅₀ value of 0.58 ± 0.03 μM, comparable to the standard drug amphotericin B, and a high selective index (SI = 271.5). nih.gov This highlights the profound impact of substituent choice on both potency and selectivity.
Similarly, in the development of transforming growth factor-beta (TGF-β) type I receptor (ALK5) inhibitors, the optimization of a screening hit led to the identification of potent 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives. nih.gov The introduction of aminothiazole and pyrazole moieties at specific positions of the 1,5-naphthyridine scaffold resulted in compounds with nanomolar inhibitory concentrations against ALK5 autophosphorylation. nih.gov
Further SAR studies on 1,5-naphthyridin-2-one analogs as novel bacterial topoisomerase inhibitors (NBTIs) have also been reported. nih.gov These studies led to the identification of a derivative with a 7-fluoro and a 1-cyanomethyl substitution that exhibited improved potency and a broader antibacterial spectrum. nih.gov
The anti-inflammatory properties of canthinone-type alkaloids, which contain the 1,5-naphthyridine ring system, have also been investigated. nih.gov Derivatives with hydroxyl and methoxy (B1213986) substitutions at various positions on the canthin-6-one (B41653) backbone showed strong inhibitory effects on nitric oxide (NO) production in murine macrophages. nih.gov For example, 10-hydroxycanthin-6-one (B1198173) displayed an IC₅₀ value of 7.73 μM. nih.gov
Table 1: Effect of Substituents on the Biological Activity of 1,5-Naphthyridine Derivatives This is an interactive table, you can sort and filter the data.
| Compound | Target/Activity | Key Substituents | Potency (IC₅₀/MIC) | Reference |
|---|---|---|---|---|
| Compound 22 | Antileishmanial (L. infantum) | Specific substitutions on the 1,5-naphthyridine ring | 0.58 ± 0.03 μM | nih.gov |
| Compound 15 | ALK5 inhibitor | Aminothiazole derivative | 6 nM | nih.gov |
| Compound 19 | ALK5 inhibitor | Pyrazole derivative | 4 nM | nih.gov |
| AM-8888 | Bacterial topoisomerase inhibitor | 7-fluoro, 1-cyanomethyl | 0.016-4 μg/mL | nih.gov |
| 10-hydroxycanthin-6-one | Anti-inflammatory (NO inhibition) | 10-hydroxy | 7.73 μM | nih.gov |
Impact of Positional Isomerism and Regiochemical Modifications on Mechanistic Outcomes
Research has shown that the 1,5-naphthyridine isomer often exhibits superior biological activity compared to its regioisomers (e.g., 1,6-, 1,7-, and 1,8-naphthyridines). For example, in the context of ALK5 inhibitors, 1,5-naphthyridine derivatives demonstrated improved binding affinity over their 1,8- and 1,6-regioisomers. nih.gov This difference in affinity is critical for achieving the desired therapeutic effect.
The reactivity of the 1,5-naphthyridine system is also influenced by the position of the nitrogen atoms, which affects the sites susceptible to electrophilic or nucleophilic attack. mdpi.com This regioselectivity is a key consideration in the synthesis of derivatives with specific substitution patterns. For instance, the synthesis of 2,8-disubstituted-1,5-naphthyridine analogues as potential antiplasmodial agents highlights the importance of controlling regiochemistry to achieve the desired biological activity. mdpi.com
Furthermore, studies on naphthyridine derivatives as monoamine oxidase (MAO) inhibitors have explored different isomers, such as benzo[b] nih.govnih.govnaphthyridines. mdpi.com The specific arrangement of the nitrogen in the 1,6-naphthyridine (B1220473) core is a determining factor for their inhibitory potency against MAO-B. mdpi.com
Rational Design and Optimization Strategies for Enhanced Mechanistic Potency and Selectivity
The rational design and optimization of 1,5-naphthyridine derivatives are guided by an iterative process of chemical synthesis, biological evaluation, and computational modeling. This approach aims to enhance both the potency against the intended target and the selectivity over off-target molecules, thereby minimizing potential side effects.
A prime example of rational design is the development of potent and selective PI3K/mTOR dual kinase inhibitors. mdpi.com Starting from a tricyclic imidazo (B10784944) nih.govresearchgate.netnaphthyridine lead compound, researchers employed structure-based drug design and physical properties-based optimization to improve potency and address issues related to metabolism and solubility. mdpi.com This led to the discovery of a clinical candidate with a significantly improved pharmacological profile.
In the field of antibacterial research, the optimization of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors (NBTIs) involved extensive SAR studies. nih.gov By systematically modifying substituents at the C-2 position of the 1,5-naphthyridine core, researchers were able to enhance the antibacterial activity and spectrum of these compounds. nih.gov
The synthesis of 1,5-naphthyridine-based DYRK1A inhibitors also exemplifies rational design. mdpi.com A one-step synthesis involving the nucleophilic aromatic substitution (SNAr) of a chlorinated 1,5-naphthyridine with various amines allowed for the introduction of diverse substituents at the 4-position, leading to potent inhibitors. nih.govmdpi.com
Identification of Pharmacophoric Features Within the 1,5-Naphthyridine Scaffold for Specific Mechanistic Targets
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these features within the 1,5-naphthyridine scaffold is crucial for designing new molecules with desired biological activities.
For inhibitors of the TGF-β type I receptor (ALK5), the 1,5-naphthyridine core serves as a key scaffold. The X-ray crystal structure of a potent inhibitor in complex with human ALK5 confirmed the binding mode and highlighted the critical interactions. nih.gov The nitrogen atoms of the naphthyridine ring are often involved in hydrogen bonding with the hinge region of the kinase, a common pharmacophoric feature for many kinase inhibitors.
In the context of antileishmanial agents that target leishmanial Topoisomerase IB, the 1,5-naphthyridine scaffold itself is a critical pharmacophoric element. nih.gov The planar, aromatic nature of the ring system allows it to intercalate into the DNA-enzyme complex, leading to inhibition.
Advanced Applications and Molecular Interactions of 1 1,5 Naphthyridin 4 Yl Ethanone Derivatives in Chemical Research
Utilization as Ligands for Metal Complexation and Coordination Chemistry
The 1,5-naphthyridine (B1222797) ring system, a defining feature of 1-(1,5-Naphthyridin-4-yl)ethanone, possesses fundamental characteristics that make it an effective ligand for metal complexation. The reactivity pattern of 1,5-naphthyridines shows that metal complex formation is a key chemical property of this scaffold. nih.gov The two nitrogen atoms within the fused pyridine (B92270) rings have lone pairs of electrons, enabling them to act as Lewis bases and coordinate with a variety of metal ions. nih.gov This coordination ability is a general feature of 1,5-naphthyridines and their derivatives.
While specific research on the complexation behavior of this compound itself is not extensively detailed in available literature, the behavior of closely related isomers and derivatives provides significant insight. For instance, the isomer 1-(1,5-Naphthyridin-3-yl)ethanone is known to act as a ligand, binding to metal ions to form coordination complexes. thermofisher.com Furthermore, other substituted 1,5-naphthyridines have been successfully used to create complexes with transition metals and rare earth elements, such as europium(III). nih.govnih.gov
The coordination can lead to the formation of complexes with varying stoichiometry and geometry. Studies on analogous heterocyclic azine ligands show the formation of octahedral complexes with transition metals like Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II). helixchrom.comcdc.gov The characterization of these metal complexes typically involves techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and UV-visible spectroscopy to confirm the coordination and elucidate the structure of the resulting complex. helixchrom.comcdc.gov The ethanone (B97240) substituent on the this compound core can further influence the electronic properties and steric factors of the ligand, potentially modulating the stability and reactivity of the metal complexes formed.
Strategies for Chemical Derivatization to Enhance Analytical Performance (e.g., HPLC Detection)
In analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC), achieving high sensitivity and selectivity is paramount. Many compounds, however, lack a strong chromophore or fluorophore, leading to poor detection by common HPLC detectors like UV-Vis or fluorescence detectors. nih.gov Chemical derivatization is a widely employed strategy to overcome this limitation. researchgate.netnih.gov This process involves chemically modifying the analyte to attach a molecule (a "tag") that has strong UV absorption or fluorescence properties, thereby enhancing its detectability. thermofisher.comresearchgate.net
For derivatives of this compound, which may lack the requisite properties for highly sensitive detection, derivatization presents a viable path to improve their analytical performance. The core structure contains two potential sites for derivatization: the nitrogen atoms of the naphthyridine ring and the ketone functional group. The general principles of derivatization can be applied to these sites.
Key Derivatization Strategies:
Pre-column vs. Post-column: Derivatization can be performed before the sample is injected into the HPLC (pre-column) or after the separation has occurred but before detection (post-column). researchgate.netacademicjournals.org Pre-column derivatization is common and involves reacting the analyte with a suitable reagent, followed by cleanup before chromatographic separation. academicjournals.org
Introduction of Chromophores: For UV-Vis detection, a chromophore (a light-absorbing group) can be introduced. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) and benzoyl chloride are used to tag functional groups, rendering the resulting derivative easily detectable by UV. researchgate.net
Introduction of Fluorophores: For greater sensitivity, a fluorophore can be attached, allowing for highly sensitive fluorescence detection. Common derivatizing agents for this purpose include dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govresearchgate.net These reagents typically react with amine, hydroxyl, or thiol groups. While the target compound lacks these, the ketone group could potentially be converted to a group amenable to this type of derivatization.
Although specific HPLC derivatization methods for this compound are not prominently documented, the established chemical principles provide a clear blueprint for how its analytical performance could be enhanced for trace-level quantification in various matrices.
Exploration in Materials Science, e.g., Corrosion Inhibition Mechanisms
In materials science, naphthyridine derivatives have emerged as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. nih.govresearchgate.net The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.com The effectiveness of these molecules is largely attributed to the presence of heteroatoms (like nitrogen), aromatic rings, and π-bonds, all of which are present in the this compound structure. researchgate.net
The primary mechanism of inhibition involves the adsorption of the naphthyridine derivative molecules at the metal/electrolyte interface. researchgate.netmdpi.com This adsorption process is governed by the electronic structure of the inhibitor and the nature of the metal surface. It can occur through:
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
Chemisorption: Sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. The nitrogen atoms and π-electrons of the naphthyridine ring are key contributors to this process.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that naphthyridine derivatives function as mixed-type inhibitors. nih.govresearchgate.netresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, though they may have a more dominant effect on one. nih.govresearchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net
Research on various naphthyridine derivatives has demonstrated high inhibition efficiencies, often exceeding 95%, even at low concentrations. The specific substituents on the naphthyridine core can further enhance performance by modifying the electron density and steric effects of the molecule. researchgate.net
Table 1: Corrosion Inhibition Efficiency of Naphthyridine Derivatives on Mild Steel in 1M HCl This table presents data from studies on various naphthyridine derivatives, illustrating the general effectiveness of this class of compounds. The specific compound this compound was not the direct subject of these particular studies but shares the core functional scaffold.
| Derivative Name | Concentration | Inhibition Efficiency (%) | Reference |
| NTD-1 | 4.11 x 10⁻⁵ mol/L | 96.1% | researchgate.net, nih.gov |
| NTD-2 | 4.11 x 10⁻⁵ mol/L | 97.4% | researchgate.net, nih.gov |
| NTD-3 | 4.11 x 10⁻⁵ mol/L | 98.7% | researchgate.net, nih.gov |
| N-1 | 6.54 x 10⁻⁵ M | 94.28% | researchgate.net |
| N-2 | 6.54 x 10⁻⁵ M | 96.66% | researchgate.net |
| N-3 | 6.54 x 10⁻⁵ M | 98.09% | researchgate.net |
Q & A
Q. What are the common synthetic routes for 1-(1,5-Naphthyridin-4-yl)ethanone?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like ethyl 3-aminopicolinate. For example, reacting ethyl 3-aminopicolinate with diethyl malonate under alkaline conditions (e.g., sodium ethoxide in ethanol) yields intermediates like 4-hydroxy-1,5-naphthyridin-2(1H)-one, which can undergo further alkylation or functionalization . A specific protocol involves using NaH as a base in dimethylformamide (DMF) at 95°C, followed by ethyl iodide to introduce the ethanone moiety, achieving a 42% yield .
Q. How can this compound be characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the aromatic naphthyridine backbone and acetyl group.
- IR Spectroscopy : Identification of carbonyl (C=O) stretching vibrations (~1700 cm) and aromatic C-H bonds.
- UV-Vis Spectroscopy : Absorption maxima in the 250–300 nm range, typical for conjugated heteroaromatic systems.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow guidelines from safety data sheets (SDS) for structurally similar compounds like 1,5-naphthyridine derivatives. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal exposure. Waste disposal should adhere to institutional regulations for heterocyclic aromatic compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Systematic variation of parameters is critical:
- Temperature : Elevated temperatures (e.g., 95°C) enhance reaction rates but may promote side reactions.
- Solvent : Polar aprotic solvents like DMF improve solubility of intermediates .
- Catalysts : Transition metals (e.g., Pd/C) or phase-transfer catalysts could be explored for selective alkylation.
Statistical tools like Design of Experiments (DoE) help identify optimal conditions while minimizing trials .
Q. How should researchers resolve contradictions in spectral data between batches?
- Methodological Answer :
- Cross-Validation : Use orthogonal techniques (e.g., HPLC for purity, HRMS for molecular weight confirmation).
- Reference Standards : Compare with authenticated samples from PubChem or CAS databases .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist .
Q. What computational approaches predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., Lipinski’s Rule compliance, bioavailability) .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity data from analogous compounds .
Q. What strategies validate the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Titration Experiments : Monitor UV-Vis or fluorescence changes upon metal ion addition.
- X-ray Photoelectron Spectroscopy (XPS) : Confirm metal-ligand binding via shifts in core electron energies.
- Magnetic Susceptibility Measurements : Detect paramagnetic behavior in metal complexes .
Contradiction Analysis
Q. How to reconcile low yields reported in alkylation reactions?
- Methodological Answer : Discrepancies may arise from competing side reactions (e.g., over-alkylation or hydrolysis). Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
